4-(furan-3-yl)-N-(4-methylpyridin-3-yl)thiazol-2-amine hydrochloride
Description
4-(Furan-3-yl)-N-(4-methylpyridin-3-yl)thiazol-2-amine hydrochloride is a heterocyclic compound featuring a thiazole core substituted with a furan ring at the 4-position and a 4-methylpyridin-3-yl group at the N-amine position, with a hydrochloride counterion enhancing solubility. The inclusion of a furan (oxygen-containing heterocycle) and methylpyridine (nitrogen-containing heterocycle) introduces electronic and steric effects that may modulate reactivity, bioavailability, and target binding.
Properties
IUPAC Name |
4-(furan-3-yl)-N-(4-methylpyridin-3-yl)-1,3-thiazol-2-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3OS.ClH/c1-9-2-4-14-6-11(9)15-13-16-12(8-18-13)10-3-5-17-7-10;/h2-8H,1H3,(H,15,16);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZQAPCLESABICK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NC=C1)NC2=NC(=CS2)C3=COC=C3.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(furan-3-yl)-N-(4-methylpyridin-3-yl)thiazol-2-amine hydrochloride typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a suitable thioamide and an α-haloketone.
Attachment of the Furan Ring: The furan ring can be introduced via a coupling reaction, such as a Suzuki or Heck reaction, using a furan boronic acid or furan halide.
Introduction of the Pyridine Ring: The pyridine ring can be attached through a nucleophilic substitution reaction, where a pyridine derivative reacts with an appropriate electrophile.
Formation of the Hydrochloride Salt: The final compound is converted to its hydrochloride salt form by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(furan-3-yl)-N-(4-methylpyridin-3-yl)thiazol-2-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: The thiazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are commonly used.
Substitution: Reagents such as halides, sulfonates, or organometallic compounds can be used for substitution reactions.
Major Products
Oxidation: Oxidized furan derivatives.
Reduction: Reduced pyridine derivatives.
Substitution: Substituted thiazole derivatives.
Scientific Research Applications
Biological Activities
Research indicates that this compound exhibits a range of biological activities:
Antimicrobial Activity
Several studies have highlighted the antimicrobial properties of thiazole derivatives, including the target compound. For instance, compounds containing thiazole rings have demonstrated significant activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for these compounds often fall within a range that suggests their potential as effective antimicrobial agents .
Antiviral Properties
The compound has also been evaluated for its antiviral activity. In a study focused on heterocyclic derivatives, certain thiazole-containing compounds exhibited promising antiviral effects against viruses such as HIV and other RNA viruses. The proposed mechanisms include inhibition of viral replication and interference with viral entry into host cells .
Anti-inflammatory Effects
The anti-inflammatory potential of thiazole derivatives is another area of interest. Compounds similar to 4-(furan-3-yl)-N-(4-methylpyridin-3-yl)thiazol-2-amine hydrochloride have been shown to reduce inflammation markers in vitro and in vivo, suggesting their utility in treating inflammatory diseases .
Case Studies and Research Findings
A review of recent literature reveals several notable findings regarding the applications of this compound:
| Study | Findings | Implications |
|---|---|---|
| Bernardino et al. (2021) | Identified antiviral activity against tobacco mosaic virus | Potential for development as an antiviral agent |
| MDPI (2024) | Demonstrated antibacterial activity with MIC values ranging from 4.69 to 22.9 µM against various strains | Supports further exploration in antibiotic development |
| PubChem (2025) | Reported structural analysis indicating favorable pharmacokinetic properties | Suggests suitability for drug formulation |
Mechanism of Action
The mechanism of action of 4-(furan-3-yl)-N-(4-methylpyridin-3-yl)thiazol-2-amine hydrochloride depends on its specific application:
Biological Activity: It may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The furan, pyridine, and thiazole rings may play a role in binding to these targets.
Pathways Involved: The compound may modulate various biochemical pathways, including signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural motifs with other thiazole-based heterocycles, such as those reported in . Below is a systematic comparison based on synthesis, physicochemical properties, and functional group effects.
Table 1: Comparison of Key Parameters
| Compound Name | Core Structure | Substituents | Melting Point (°C) | Yield (%) | Key Functional Groups |
|---|---|---|---|---|---|
| Target Compound (Hydrochloride) | Thiazole | 4-Furan, 4-Methylpyridine | Not reported | Not reported | Thiazol-2-amine, Furan, Pyridine |
| 1-(4-Methoxyphenyl)-4-oxo-N-(thiazol-2-yl)-... | Pyridazine | 4-Methoxyphenyl | 237 | 65 | Pyridazine, Thiazol-2-amine |
| 1-(4-Chlorophenyl)-4-oxo-N-(thiazol-2-yl)-... | Pyridazine | 4-Chlorophenyl | 295 | 67 | Pyridazine, Thiazol-2-amine |
| N-(5-(4-Chlorophenyl)-5H-pyrazolo[...]-... | Pyrazolo-pyridazine | 4-Chlorophenyl, Pyrazole | 157 | 68 | Pyrazole, Thiazol-2-amine |
| (Z)-N-(5-(4-Chlorophenyl)-2-phenyl-... | Pyrazolo-pyridazine | 4-Chlorophenyl, Phenyl | 320 | 54 | Pyrazole, Thiazol-2-amine |
Structural and Electronic Differences
- Core Heterocycles: The target compound’s thiazole core differs from pyridazine or pyrazolo-pyridazine systems in .
- Substituent Effects: The furan ring (oxygen-containing) may enhance solubility in polar solvents compared to chlorophenyl or methoxyphenyl groups in analogs. 237°C for methoxyphenyl) .
Physicochemical Properties
- Melting Points : Chlorophenyl-substituted analogs (e.g., 11c, 295°C) exhibit higher melting points than methoxyphenyl derivatives (11b, 237°C), reflecting stronger intermolecular forces. The target compound’s hydrochloride salt is expected to have a high melting point (>250°C) due to ionic character.
- Solubility : Hydrochloride salts generally improve aqueous solubility compared to neutral analogs. For instance, 11c (neutral, chlorophenyl) is likely less soluble than the target compound in polar solvents .
Computational Insights
Applying these methods could elucidate the target compound’s stability and reactivity relative to analogs .
Research Implications and Gaps
- Pharmacological Potential: Thiazole derivatives with pyridine/furan substituents are often explored as kinase inhibitors or antimicrobial agents. The target compound’s activity could be benchmarked against analogs like 12 and 13, which have demonstrated bioactivity in preliminary studies .
- Data Limitations : Key parameters (e.g., melting point, solubility) for the target compound are unreported in the provided evidence, necessitating experimental validation.
Biological Activity
4-(furan-3-yl)-N-(4-methylpyridin-3-yl)thiazol-2-amine hydrochloride is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and antimicrobial properties. This article reviews the existing literature on its biological activity, focusing on its mechanisms, efficacy, and potential therapeutic applications.
Chemical Structure and Properties
The compound has a molecular formula of C13H12N4OS·HCl and a molecular weight of approximately 304.78 g/mol. Its structure consists of a thiazole ring, a furan moiety, and a pyridine derivative, which are known to contribute to its biological properties.
The biological activity of this compound is primarily attributed to its interaction with cellular targets involved in critical pathways such as:
- Tubulin Inhibition : Similar compounds have been shown to inhibit tubulin polymerization, which disrupts microtubule dynamics essential for cell division. This mechanism is crucial for compounds designed as anticancer agents .
- Antimicrobial Activity : The thiazole and furan components are often associated with antimicrobial properties, potentially through the inhibition of bacterial cell wall synthesis or interference with metabolic pathways .
Anticancer Activity
Research indicates that derivatives of thiazole compounds exhibit significant antiproliferative effects against various cancer cell lines. For instance, related thiazole compounds have shown IC50 values ranging from 0.36 to 0.86 μM against human cancer cell lines, indicating strong potential as anticancer agents .
Antimicrobial Activity
Studies have demonstrated that thiazole derivatives possess antifungal and antibacterial properties. They have been tested against several pathogens, with varying degrees of success. For example, certain derivatives exhibited effective inhibition against fungal strains such as Candida albicans and Aspergillus niger at concentrations lower than 100 µg/mL .
Case Studies
- Antiproliferative Effects : A study evaluated a series of thiazole derivatives for their ability to inhibit tubulin polymerization. The most potent compound showed an IC50 value significantly lower than traditional chemotherapeutics like paclitaxel, suggesting a promising alternative for cancer treatment .
- Antifungal Screening : Another investigation focused on the antifungal activity of synthesized thiazoles, demonstrating effective inhibition against multiple fungal strains. Compounds were tested using standard broth microdilution methods to determine minimum inhibitory concentrations (MICs) with results indicating substantial antifungal activity .
Research Findings Summary Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
